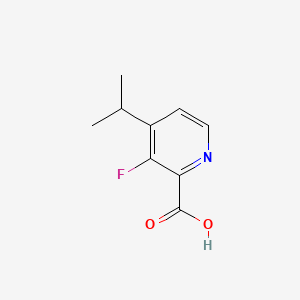

3-Fluoro-4-isopropylpicolinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10FNO2 |

|---|---|

Molecular Weight |

183.18 g/mol |

IUPAC Name |

3-fluoro-4-propan-2-ylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C9H10FNO2/c1-5(2)6-3-4-11-8(7(6)10)9(12)13/h3-5H,1-2H3,(H,12,13) |

InChI Key |

NNUOOUXBYAAXOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=NC=C1)C(=O)O)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Fluoro 4 Isopropylpicolinic Acid and Its Precursors

Retrosynthetic Strategies for the Picolinic Acid Core with Fluorination

Retrosynthetic analysis of 3-fluoro-4-isopropylpicolinic acid reveals several viable pathways for its construction. The primary disconnections involve the formation of the picolinic acid core and the introduction of the fluorine and isopropyl substituents.

A common strategy begins with a pre-functionalized pyridine (B92270) or picoline derivative. For instance, a key precursor could be a 2-methyl-3-fluoro-4-halopyridine. The picolinic acid functionality can be installed late in the synthesis by oxidizing the methyl group at the C2 position. A patent for a related compound, 6-chloro-3-fluoro-2-picolinic acid, describes a similar approach where 6-chloro-3-fluoro-2-picoline is oxidized using potassium dichromate as the oxidant and a sodium tungstate/crown ether combination as a catalyst. google.com This highlights the viability of methyl group oxidation as a final step.

Another retrosynthetic approach involves building the pyridine ring itself through cyclization reactions. Multicomponent reactions (MCRs) offer an efficient route to highly substituted pyridines. nih.govacs.orgresearchgate.net For example, a reaction involving an enone, an active methylene (B1212753) compound (like malononitrile), and an ammonia (B1221849) source could theoretically construct the pyridine core with substituents that can be later converted to the desired fluoro and isopropyl groups.

The picolinic acid moiety can also serve as a directing group to facilitate the introduction of other substituents. Palladium-catalyzed C-H activation/functionalization reactions, using the nitrogen and carboxylic acid of picolinic acid as a bidentate directing group, have been employed for the arylation of amine derivatives, demonstrating the utility of this handle in complex syntheses. nih.gov

Targeted Introduction of the Isopropyl Moiety and Fluorine Atom

The precise placement of the fluorine atom at C3 and the isopropyl group at C4 is critical and represents a significant synthetic hurdle.

Introduction of Fluorine: The introduction of a fluorine atom onto a pyridine ring can be challenging. Direct electrophilic fluorination is often difficult due to the electron-deficient nature of the pyridine ring. wikipedia.org More common methods include:

Nucleophilic Aromatic Substitution (SNAr): Starting with a suitable leaving group (e.g., -Cl, -Br, -NO₂) at the 3-position, a nucleophilic fluorinating agent like cesium fluoride (B91410) (CsF) or tetrabutylammonium (B224687) fluoride (TBAF) can be used. nih.govchemicalbook.com The use of pyridine N-oxides can activate the ring towards nucleophilic substitution, facilitating fluorination at lower temperatures. nih.gov

Balz-Schiemann Reaction: This classic method involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which can be prepared from a corresponding aminopyridine.

From Fluorinated Building Blocks: A more convergent approach involves using a starting material that already contains the fluorine atom and building the rest of the molecule around it. academie-sciences.frnih.gov

Introduction of the Isopropyl Group: The isopropyl group can be introduced via several methods:

Cross-Coupling Reactions: A halogenated pyridine precursor (e.g., 4-bromo-3-fluoropicolinic acid derivative) can be coupled with an isopropyl source, such as isopropylzinc bromide or isopropylboronic acid, using a transition metal catalyst (e.g., palladium). biosynce.com

Grignard or Organolithium Reagents: Reaction of a pyridine N-oxide with an isopropyl Grignard reagent (e.g., i-PrMgCl) followed by rearomatization can install the isopropyl group.

Minisci-type Reactions: Radical isopropylation can be achieved under Minisci conditions, though regioselectivity can be a challenge on a complex substrate.

A plausible sequence involves starting with a 3-aminopicolinic acid derivative. The amino group can be converted to a fluorine via the Balz-Schiemann reaction. Subsequently, the 4-position could be halogenated and then subjected to a transition metal-catalyzed cross-coupling reaction to introduce the isopropyl group.

Novel Catalytic Approaches in the Synthesis of 3-Fluoro-4-isopropylpicolinic Acid

Modern catalytic methods offer efficient and selective routes to functionalized pyridines, which are directly applicable to the synthesis of 3-fluoro-4-isopropylpicolinic acid. mdpi.com

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. mdpi.commdpi.com For the synthesis of the target molecule, palladium-catalyzed cross-coupling reactions are particularly relevant. For instance, a Suzuki coupling between a 4-halo-3-fluoropicolinate ester and isopropylboronic acid, or a Negishi coupling with an organozinc reagent, could effectively install the C4-isopropyl group. Pyridine and its derivatives are known to form stable complexes with various metal ions, which are widely used in catalytic processes like cross-coupling, oxidation, and hydrogenation reactions. biosynce.comajol.info

The table below summarizes representative conditions for transition metal-catalyzed reactions applicable to pyridine functionalization.

| Reaction Type | Catalyst/Precatalyst | Ligand | Coupling Partner | Typical Conditions | Reference |

| Suzuki Coupling | Pd(OAc)₂ or PdCl₂(dppf) | PPh₃, SPhos, etc. | Isopropylboronic Acid | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane), Heat | biosynce.com |

| Negishi Coupling | Pd(PPh₃)₄ | - | Isopropylzinc Halide | Solvent (e.g., THF, DMF) | mdpi.com |

| C-H Activation | Pd(OAc)₂ | - | Aryl/Alkyl Halides | Oxidant (e.g., AgOAc), Directing Group (e.g., Picolinamide) | nih.gov |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | PPh₃ | Terminal Alkynes | Amine Base (e.g., Et₃N, Piperidine), Solvent (e.g., THF) | umsl.edu |

Organocatalytic Transformations

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful, metal-free alternative for synthesizing complex molecules. nih.gov Photochemical organocatalytic methods have been developed for the functionalization of pyridines via pyridinyl radicals. nih.govacs.org In one strategy, a dithiophosphoric acid catalyst acts as a Brønsted acid, a single-electron transfer (SET) reductant, and a hydrogen atom abstractor. nih.gov This allows for the coupling of pyridinyl radicals with allylic radicals, offering a novel way to form C(sp²)–C(sp³) bonds with distinct regioselectivity compared to classical Minisci chemistry. nih.govacs.org Such a method could potentially be adapted for the introduction of the isopropyl group or a precursor.

Stereoselective Synthesis of Chiral Derivatives of 3-Fluoro-4-isopropylpicolinic Acid

While 3-fluoro-4-isopropylpicolinic acid itself is achiral, its derivatives could contain stereocenters, necessitating stereoselective synthesis. For example, if a substituent on the isopropyl group or elsewhere on the molecule creates a chiral center, asymmetric synthesis would be required.

Key strategies for stereoselective synthesis in related systems include:

Asymmetric Catalysis: Using chiral transition metal catalysts or chiral organocatalysts to control the formation of stereocenters.

Chiral Auxiliaries: Temporarily attaching a chiral molecule to guide the stereochemical outcome of a reaction. For instance, the synthesis of enantiopure α-difluoromethylamines has been achieved using (R)-phenylglycinol as a chiral auxiliary. academie-sciences.fr

Enzymatic Resolutions: Using enzymes to selectively react with one enantiomer in a racemic mixture.

Research into the synthesis of fluorinated piperidines has demonstrated that heterogeneous hydrogenation of fluoropyridines using palladium catalysts can proceed with high diastereoselectivity. acs.org Furthermore, the synthesis of enantiopure fluorinated amino acids and pseudoprolines has been achieved using Strecker-type reactions with chiral auxiliaries, showcasing pathways to control stereochemistry in fluorinated nitrogen heterocycles. academie-sciences.fr A study on the synthesis of carbocyclic L-4'-fluoro-2',3'-dideoxyadenosine highlights the use of D-glyceraldehyde as a chiral starting material to build a complex fluorinated cyclopentyl system stereoselectively. nih.gov These methodologies provide a framework for the potential stereoselective synthesis of chiral derivatives of 3-fluoro-4-isopropylpicolinic acid.

Green Chemistry Principles in 3-Fluoro-4-isopropylpicolinic Acid Synthesis

Applying green chemistry principles to the synthesis of complex molecules like 3-fluoro-4-isopropylpicolinic acid aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rasayanjournal.co.in Key green approaches applicable to pyridine derivative synthesis include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase yields, and often allows for solvent-free conditions. nih.govacs.org It has been successfully used in one-pot, four-component reactions to produce pyridine derivatives with excellent yields (82-94%) in just a few minutes. nih.govacs.org

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step, which enhances atom economy and reduces the number of purification steps, thereby minimizing solvent and energy consumption. researchgate.netresearchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a core principle. biosynce.comrasayanjournal.co.in Some pyridine derivatives can even be used in biphasic systems, allowing for easy separation and recycling of the solvent and catalyst. biosynce.com

Catalysis: Using catalysts (metal-based, organocatalysts, or enzymes) in small amounts is inherently greener than using stoichiometric reagents, as it reduces waste. researchgate.netbiosynce.com The development of recyclable catalysts is a significant goal in this area. acs.org

The table below contrasts conventional and green approaches for pyridine synthesis.

| Synthetic Aspect | Conventional Method | Green Chemistry Alternative | Benefit | Reference |

| Reaction Conditions | High temperatures, long reaction times | Microwave irradiation, ultrasonic synthesis | Reduced energy consumption, faster reactions | nih.govrasayanjournal.co.inresearchgate.net |

| Solvents | Hazardous chlorinated or aromatic solvents | Water, ethanol, ionic liquids, solvent-free | Reduced toxicity and pollution | biosynce.comrasayanjournal.co.in |

| Reagents | Stoichiometric, often toxic reagents | Catalytic amounts of metal or organocatalysts | Less waste, higher atom economy | researchgate.netbiosynce.com |

| Process | Multiple-step synthesis with isolation of intermediates | One-pot multicomponent reactions (MCRs) | Simplified procedures, less waste | acs.orgresearchgate.net |

By integrating these principles, the synthesis of 3-fluoro-4-isopropylpicolinic acid can be made more sustainable and economically viable.

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of 3-fluoro-4-isopropylpicolinic acid involves several critical chemical transformations. A thorough understanding of the mechanisms governing these reactions is essential for optimizing reaction conditions, improving yields, and ensuring the desired regioselectivity. This section delves into the mechanistic details of two pivotal steps: the introduction of the isopropyl group onto the pyridine ring and the subsequent fluorination at the 3-position. The discussion is based on findings from experimental and theoretical studies of analogous chemical systems.

A significant focus of mechanistic studies in pyridine chemistry has been on C–H activation, a powerful strategy for the direct introduction of functional groups without the need for pre-functionalized substrates. The insertion of the isopropyl group at the 4-position of the picolinic acid precursor likely proceeds through a transition metal-catalyzed C–H activation pathway. Various transition metals, including palladium, iridium, and cobalt, have been shown to be effective for the C–H functionalization of pyridines. acs.orgresearchgate.netmdpi.comnih.govnih.gov

Experimental and computational studies, including Density Functional Theory (DFT) calculations, have provided valuable insights into the intermediates and transition states of these catalytic cycles. acs.orgmdpi.com For example, in iridium-catalyzed C-H activation of pyridines, a three-coordinate Ir-bound boron intermediate has been identified, which plays a crucial role in the selective activation of the C-H bond at the 2-position. acs.org While the target molecule requires functionalization at the 4-position, the principles of directing group assistance and catalyst-substrate interactions are broadly applicable. The regioselectivity of the C-H activation is a critical aspect, and it is influenced by a combination of steric and electronic factors of both the substrate and the catalyst.

The introduction of the fluorine atom at the 3-position of the 4-isopropylpicolinic acid precursor is another key transformation. Given the electron-donating nature of the isopropyl group and the directing effect of the carboxylic acid group (or its ester derivative), an electrophilic fluorination approach is a plausible synthetic strategy. The mechanism of electrophilic fluorination of aromatic systems typically involves the attack of an electron-rich carbon atom on an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®.

The regioselectivity of this fluorination is dictated by the electronic properties of the substituted pyridine ring. The isopropyl group at the 4-position, being an electron-donating group, activates the ortho positions (C3 and C5) towards electrophilic attack. The carboxylic acid group at the 2-position is an electron-withdrawing group, which deactivates the ring, particularly the ortho (C3) and para (C6) positions. The interplay of these electronic effects, along with potential steric hindrance from the isopropyl group, would influence the preferential attack of the electrophilic fluorine at the C3 position. Mechanistic studies on the fluorination of similar heterocyclic systems have utilized techniques like NMR spectroscopy and computational modeling to understand the reaction pathways and rationalize the observed regioselectivity. nih.gov

The following table summarizes key findings from mechanistic studies relevant to the synthesis of 3-fluoro-4-isopropylpicolinic acid and its precursors.

| Transformation | Catalyst/Reagent System | Key Mechanistic Features | Supporting Evidence |

| C-H Isopropylation | Palladium-based catalysts | Proposed Pd(II)/Pd(IV) catalytic cycle; Pyridine nitrogen acts as a directing group. researchgate.net | Kinetic studies, isolation of intermediates. nih.gov |

| Iridium-pincer complexes | Boryl-directed C-H oxidative addition to Ir; Reversible formation of pyridine activation products. acs.org | Experimental and DFT studies. acs.org | |

| Cobalt-pincer complexes | C-H activation can be the rate-determining step; Selectivity influenced by steric and electronic factors. mdpi.com | Kinetic Isotope Effect (KIE) studies, DFT calculations. mdpi.com | |

| Electrophilic Fluorination | Electrophilic fluorine sources (e.g., NFSI) | Attack of the electron-rich pyridine ring on the electrophilic fluorine; Regioselectivity governed by electronic and steric effects of substituents. | Mechanistic studies on analogous fluorinations of heterocyclic systems. nih.gov |

Reactivity and Derivatization of 3 Fluoro 4 Isopropylpicolinic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group at the 2-position of the pyridine (B92270) ring is a primary site for derivatization, enabling the synthesis of a variety of related compounds through well-established organic reactions.

3-Fluoro-4-isopropylpicolinic acid can be readily converted to its corresponding esters and amides, which are valuable intermediates in various synthetic applications.

Esterification: The formation of esters from 3-fluoro-4-isopropylpicolinic acid can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. masterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing water as it is formed. masterorganicchemistry.com For instance, reacting 3-fluoro-4-isopropylpicolinic acid with methanol (B129727) or butanol under acidic conditions would yield the corresponding methyl or butyl esters. masterorganicchemistry.comgoogle.com

Alternatively, esterification can be carried out under milder conditions using coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitate the formation of an active intermediate that is readily attacked by an alcohol. organic-chemistry.org

Amidation: The synthesis of amides from 3-fluoro-4-isopropylpicolinic acid is a crucial transformation for introducing nitrogen-containing functional groups. Direct reaction with an amine is generally not feasible and requires activation of the carboxylic acid. One common method involves converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily undergoes nucleophilic substitution with an amine to form the desired amide. google.com

Peptide coupling reagents, similar to those used in esterification, are also widely employed for amidation. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or BOP-Cl ((Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) activate the carboxylic acid, allowing for efficient coupling with a primary or secondary amine under mild conditions. osti.gov A patent describing the synthesis of 3-fluoro-4-pyridine carboxamide from the corresponding carboxylic acid outlines a process where the acid is first converted to an ester, which is then subjected to ammonolysis. google.com

Table 1: Representative Esterification and Amidation Reactions

| Derivative | Reagents and Conditions | Product | Reference(s) |

|---|---|---|---|

| Esterification | |||

| Methyl Ester | Methanol (CH₃OH), H₂SO₄ (cat.), Reflux | Methyl 3-fluoro-4-isopropylpicolinate | masterorganicchemistry.comgoogle.com |

| Butyl Ester | n-Butanol (CH₃(CH₂)₃OH), SOCl₂, Reflux | Butyl 3-fluoro-4-isopropylpicolinate | google.com |

| Amidation |

Reduction to Alcohol and Aldehyde Derivatives

The carboxylic acid functionality of 3-fluoro-4-isopropylpicolinic acid can be reduced to yield the corresponding primary alcohol or, with more difficulty, the aldehyde.

Reduction to Alcohol: The most common and effective method for the reduction of a carboxylic acid to a primary alcohol is the use of a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and liberate the alcohol product. masterorganicchemistry.comyoutube.com In the case of 3-fluoro-4-isopropylpicolinic acid, this reduction would yield (3-fluoro-4-isopropylpyridin-2-yl)methanol. A related patent describes the reduction of an ester of 3-fluoropyridine-2-carboxylic acid to the corresponding methanol derivative, indicating the feasibility of this transformation within this class of compounds. google.com

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. Direct reduction is often not possible. A common strategy involves a two-step process where the carboxylic acid is first converted to a derivative that is more amenable to controlled reduction. For example, the acid could be converted to an amide or a Weinreb amide, which can then be reduced to the aldehyde using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H).

Table 2: Reduction Reactions of the Carboxylic Acid Group

| Transformation | Reagents and Conditions | Product | Reference(s) |

|---|

| Alcohol Synthesis | 1. LiAlH₄, THF, 0 °C to RT 2. H₂O/H⁺ workup | (3-fluoro-4-isopropylpyridin-2-yl)methanol | masterorganicchemistry.comyoutube.comgoogle.com | | Aldehyde Synthesis (multi-step) | 1. Convert to Weinreb amide 2. DIBAL-H, -78 °C | 3-Fluoro-4-isopropylpicolinaldehyde | N/A |

Transformations of the Pyridine Ring System

The pyridine ring of 3-fluoro-4-isopropylpicolinic acid is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic substitution reactions.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. unc.edu The presence of substituents on the ring further complicates the reactivity and regioselectivity. In 3-fluoro-4-isopropylpicolinic acid, we have:

Carboxylic acid (at C2): A deactivating group, directing incoming electrophiles to the meta position (C4 and C6).

Fluorine (at C3): A deactivating group due to its inductive effect, but ortho-para directing due to its ability to donate a lone pair of electrons through resonance. It would direct towards C2, C4, and C6.

Isopropyl (at C4): An activating group, directing incoming electrophiles to the ortho (C3 and C5) and para (C6) positions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for substituted pyridines, particularly those bearing good leaving groups and electron-withdrawing substituents. masterorganicchemistry.com In 3-fluoro-4-isopropylpicolinic acid, the fluorine atom at the C3 position can act as a leaving group. The reaction is facilitated by the electron-withdrawing carboxylic acid group at the C2 position, which helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. chadsprep.com

The reaction involves the attack of a nucleophile at the carbon bearing the fluorine atom, followed by the elimination of the fluoride (B91410) ion. masterorganicchemistry.com A variety of nucleophiles, including alkoxides, amines, and thiols, can be used to displace the fluorine. Research on methyl 3-fluoropyridine-4-carboxylate, a structurally similar compound, has shown that nucleophilic substitution of a nitro group (another good leaving group) is feasible, suggesting that the fluorine in the target molecule would also be susceptible to substitution. researchgate.netnih.gov The rate of SNAr on halopyridines is often faster for fluoro derivatives compared to chloro derivatives due to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon atom it is attached to. acs.org

The nitrogen atom of the pyridine ring retains its basic and nucleophilic character, allowing for reactions such as N-oxidation and quaternization.

N-Oxidation: The formation of a pyridine N-oxide is a useful transformation that can alter the electronic properties of the pyridine ring, often making it more susceptible to both electrophilic and nucleophilic attack. For electron-deficient pyridines, such as 3-fluoro-4-isopropylpicolinic acid, stronger oxidizing agents are typically required. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) may be effective, but often a combination of trifluoroacetic anhydride (B1165640) and hydrogen peroxide is needed for efficient N-oxidation of electron-poor pyridines. researchgate.net The resulting N-oxide can then be used in subsequent functionalization reactions. For instance, N-oxidation can facilitate nucleophilic substitution at the C2 and C6 positions.

Quaternization: The pyridine nitrogen can be alkylated by reacting it with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, to form a quaternary pyridinium (B92312) salt. researchgate.net This reaction converts the neutral pyridine into a positively charged species, which significantly alters its reactivity. The quaternization reaction is generally favored for electron-rich pyridines, but it can also occur with electron-deficient and sterically hindered pyridines, though it may require more forcing conditions like higher temperatures. osti.govresearchgate.net The resulting pyridinium salt is highly activated towards nucleophilic attack.

Modifications at the Isopropyl Group

The isopropyl group, a branched alkyl substituent, offers potential sites for chemical modification, primarily through reactions involving its C-H bonds.

Selective Oxidation and Functionalization

In the absence of specific studies on 3-Fluoro-4-isopropylpicolinic acid, one can hypothesize potential reactions based on known transformations of isopropylarenes. Selective oxidation of the benzylic C-H bonds of the isopropyl group could theoretically lead to the formation of alcohols, ketones, or hydroperoxides. However, achieving high selectivity can be challenging due to the presence of other reactive sites in the molecule, such as the pyridine ring and the carboxylic acid group.

Table 1: Hypothetical Oxidation Products of the Isopropyl Group

| Product Name | Chemical Formula | Potential Reagents |

| 2-(3-Fluoro-4-(2-hydroxypropan-2-yl)picolinic acid | C9H10FNO3 | Mild oxidizing agents |

| 2-(3-Fluoro-4-acetylpicolinic acid | C8H6FNO3 | Stronger oxidizing agents |

Note: This table is hypothetical and not based on published experimental data for 3-Fluoro-4-isopropylpicolinic acid.

Reactivity of the Fluoro Substituent in 3-Fluoro-4-isopropylpicolinic Acid

The fluoro substituent on the pyridine ring is generally the most robust and least reactive group in the molecule under typical synthetic conditions.

C-F Bond Activation and Functionalization

Activation of the C-F bond in fluoroaromatic compounds is a challenging transformation that usually requires harsh reaction conditions or specialized catalysts, such as transition metal complexes. sigmaaldrich.comnih.gov Nucleophilic aromatic substitution (SNAr) of the fluorine atom is conceivable but would necessitate strong nucleophiles and potentially high temperatures, and its feasibility would be influenced by the electronic nature of the pyridine ring and the other substituents.

Chemo- and Regioselective Functionalization Strategies

Achieving chemo- and regioselectivity in the functionalization of a multifunctional molecule like 3-Fluoro-4-isopropylpicolinic acid is a significant synthetic challenge. The presence of a carboxylic acid, a pyridine ring, a fluoro substituent, and an isopropyl group offers multiple potential reaction sites.

Selective functionalization would likely rely on a careful choice of reagents and reaction conditions to discriminate between these groups. For instance, the carboxylic acid group could be selectively esterified or converted to an amide under mild conditions without affecting the other functional groups. Conversely, reactions targeting the pyridine ring, such as N-oxidation or quaternization, could potentially be achieved while leaving the other substituents intact.

Without experimental data, any proposed strategy for the chemo- and regioselective functionalization of 3-Fluoro-4-isopropylpicolinic acid remains theoretical. cymitquimica.com

Role of 3 Fluoro 4 Isopropylpicolinic Acid As a Versatile Chemical Scaffold and Building Block

Integration into Complex Heterocyclic Architectures

The structure of 3-fluoro-4-isopropylpicolinic acid makes it an ideal starting material for the synthesis of more complex heterocyclic systems. The picolinic acid moiety itself is a foundational element in numerous biologically active compounds. Chemists can leverage the carboxylic acid group for amide bond formations, esterifications, or reductions to an alcohol, which can then participate in further cyclization reactions.

For instance, the carboxylic acid can be converted to an acyl chloride or activated with coupling agents to react with binucleophiles, leading to the formation of fused ring systems. The fluorine and isopropyl groups can direct the regioselectivity of these cyclization reactions and modulate the electronic and steric properties of the final heterocyclic product. While specific examples involving 3-fluoro-4-isopropylpicolinic acid are proprietary or less documented in public literature, the general strategy of using substituted picolinic acids to build complex heterocycles is well-established. organic-chemistry.orgresearchgate.net A common approach involves the reaction of picolinic acid derivatives with other molecules to form fused systems like pyranopyrimidinones or pyranopyrazolones. researchgate.net

Utility in the Construction of Bioisosteric Replacements

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group that retains similar biological activity but offers improved properties, is a cornerstone of modern medicinal chemistry. nih.govopenaccessjournals.com 3-Fluoro-4-isopropylpicolinic acid serves as a valuable scaffold for creating bioisosteric replacements.

The strategic placement of a fluorine atom is a particularly powerful tool in drug design. nih.govnih.gov Replacing a hydrogen atom with fluorine can significantly alter a molecule's metabolic stability, pKa, and binding affinity to target proteins. nih.govcambridgemedchemconsulting.com The strong carbon-fluorine bond is resistant to metabolic cleavage, potentially increasing a drug's half-life. cambridgemedchemconsulting.com Furthermore, fluorine's high electronegativity can modulate the acidity of the carboxylic acid group and influence non-covalent interactions (like hydrogen bonds or dipole interactions) within a protein's active site. nih.govnih.gov

The entire 3-fluoro-4-isopropylpicolinic acid moiety can act as a bioisostere for other cyclic or aromatic structures in a drug candidate. For example, it could replace a phenyl or other heterocyclic ring to improve pharmacokinetic properties, reduce toxicity, or enhance target selectivity. nih.gov The combination of the fluorinated pyridine (B92270) ring with the isopropyl group offers a unique steric and electronic profile that medicinal chemists can exploit to fine-tune the properties of a lead compound. cambridgemedchemconsulting.com

Precursor in the Synthesis of Advanced Organic Materials

Substituted picolinic acids are valuable precursors in the development of advanced organic materials, including polymers and functional materials for electronics. google.com The pyridine ring, with its defined geometry and coordination capabilities, can be incorporated into larger macromolecular structures.

The carboxylic acid function of 3-fluoro-4-isopropylpicolinic acid allows it to be used as a monomer in polymerization reactions, such as the formation of polyesters or polyamides. The fluorine and isopropyl substituents would be pendant groups along the polymer chain, influencing the material's bulk properties like thermal stability, solubility, and morphology. The incorporation of fluorine, in particular, is known to impart properties like hydrophobicity and increased thermal and oxidative stability in polymers.

Furthermore, pyridine-containing compounds are investigated for their use in organic electronics. The electron-deficient nature of the pyridine ring makes it a candidate for n-type organic semiconductor materials. While direct applications of 3-fluoro-4-isopropylpicolinic acid in this area are not widely published, its derivatives could be synthesized to explore these possibilities, leveraging the electronic modulation provided by the fluorine atom.

Applications in Ligand Design for Metal Coordination

Picolinic acid and its derivatives are excellent ligands for a wide variety of metal ions due to the presence of the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group, which can act as a bidentate chelator. nih.govresearchgate.netdigitellinc.com The resulting metal complexes are stable and have applications in catalysis, materials science, and biomedical imaging. nih.govresearchgate.netjscimedcentral.com

3-Fluoro-4-isopropylpicolinic acid is particularly interesting as a ligand. The electronic and steric properties of the ligand are systematically altered by the substituents on the pyridine ring, which in turn influences the geometry, stability, and reactivity of the resulting metal complex. digitellinc.com

Steric Effects : The bulky isopropyl group at the 4-position can influence the coordination geometry around the metal ion, potentially creating a specific chiral environment or restricting the number of ligands that can bind to the metal center. scispace.com This steric hindrance can be exploited to control the selectivity of catalytic reactions.

The coordination chemistry of pyridine-based ligands is rich, forming complexes with a range of transition metals. jscimedcentral.comnih.gov These complexes can be used to construct larger, self-assembled structures and functional materials. nih.gov

Table 1: Potential Metal Coordination Complexes and Applications

| Metal Ion | Potential Coordination Mode | Potential Applications |

| Palladium (Pd) | Bidentate (N,O-chelation) | Cross-coupling catalysis, C-H activation scispace.comresearchgate.net |

| Ruthenium (Ru) | Bidentate (N,O-chelation) | Catalysis, photoluminescent materials nih.gov |

| Copper (Cu) | Bidentate (N,O-chelation) | Catalysis, antifungal agents jscimedcentral.comrsc.org |

| Nickel (Ni) | Bidentate (N,O-chelation) | Polymerization catalysis jscimedcentral.com |

Generation of High-Value Synthetic Intermediates

Beyond its direct use, 3-fluoro-4-isopropylpicolinic acid is a precursor for other valuable synthetic intermediates. The functional groups on the molecule can be selectively transformed to create new building blocks that would be difficult to synthesize otherwise. google.comgoogle.com

For example, the carboxylic acid can be converted into a variety of other functional groups:

Amides : Reaction with amines leads to picolinamides, which are themselves an important class of compounds in medicinal chemistry. researchgate.netgoogle.comgoogle.com

Esters : Esterification provides intermediates for further reactions or for use as protecting groups.

Alcohols : Reduction of the carboxylic acid yields the corresponding hydroxymethylpyridine, which can be used in a host of other transformations.

Halides : Conversion of the carboxylic acid to an acyl halide creates a highly reactive intermediate for acylation reactions.

Furthermore, the pyridine ring itself can be subjected to reactions such as nucleophilic aromatic substitution, although the electron-withdrawing fluorine atom can deactivate the ring towards certain electrophilic substitutions. These transformations generate a library of substituted pyridine derivatives from a single, well-defined starting material, highlighting its role as a versatile platform for synthetic diversification. google.comgoogle.com

Applications in Separation Science and Process Chemistry

In the realm of separation science, chiral molecules are often used as resolving agents to separate enantiomers. While there is no direct public evidence of 3-fluoro-4-isopropylpicolinic acid being used for this purpose, its inherent chirality (if resolved) or its use in the synthesis of chiral derivatives could allow for such applications. Chiral acids are commonly used to form diastereomeric salts with racemic bases, which can then be separated by crystallization.

In process chemistry, the compound serves as a key intermediate in multi-step syntheses. google.comgoogle.com Its stability and well-defined reactivity make it a reliable building block for the large-scale production of complex target molecules, such as pharmaceuticals. google.com The synthesis of related fluorinated picolinic acids has been optimized for industrial-scale production, indicating the importance of this class of compounds as intermediates. google.com The physical properties imparted by the fluorine and isopropyl groups—such as solubility in specific organic solvents—can also be advantageous in designing extraction and purification protocols during a manufacturing process.

Advanced Analytical Methodologies for the Structural Elucidation and Purity Assessment of 3 Fluoro 4 Isopropylpicolinic Acid Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the intricate molecular architecture of 3-Fluoro-4-isopropylpicolinic acid derivatives. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments provides a detailed map of atomic connectivity and spatial relationships within the molecule.

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle of 3-Fluoro-4-isopropylpicolinic acid. Each experiment provides a unique layer of information, which, when combined, leads to a complete structural assignment.

Correlation SpectroscopY (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. alfa-chemistry.com For 3-Fluoro-4-isopropylpicolinic acid, COSY spectra would reveal correlations between the protons of the isopropyl group and the adjacent proton on the pyridine (B92270) ring, as well as between the protons on the pyridine ring itself. This allows for the unambiguous assignment of the proton chemical shifts.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. alfa-chemistry.com This is instrumental in assigning the ¹³C NMR spectrum of 3-Fluoro-4-isopropylpicolinic acid. For instance, the methine proton of the isopropyl group will show a cross-peak with its corresponding carbon, and the aromatic protons will correlate with their respective carbons on the pyridine ring.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides information about longer-range couplings between protons and carbons, typically over two to four bonds. alfa-chemistry.com This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. In the case of 3-Fluoro-4-isopropylpicolinic acid, HMBC correlations would be expected between the isopropyl protons and the C4 carbon of the pyridine ring, as well as between the pyridine protons and the carboxylic acid carbon.

Nuclear Overhauser Effect SpectroscopY (NOESY): The NOESY experiment detects through-space interactions between protons that are in close proximity, regardless of whether they are directly bonded. libretexts.org This is invaluable for determining the stereochemistry and conformation of the molecule. For 3-Fluoro-4-isopropylpicolinic acid, NOESY can reveal the spatial relationship between the isopropyl group and the substituents on the pyridine ring.

| 2D NMR Technique | Information Provided | Expected Correlations for 3-Fluoro-4-isopropylpicolinic Acid |

| COSY | ¹H-¹H through-bond correlations (2-3 bonds) | - Isopropyl CH to isopropyl CH₃- Pyridine H5 to Pyridine H6 |

| HSQC | ¹H-¹³C one-bond correlations | - Isopropyl CH to isopropyl C- Pyridine H5 to pyridine C5- Pyridine H6 to pyridine C6 |

| HMBC | ¹H-¹³C long-range correlations (2-4 bonds) | - Isopropyl CH₃ to isopropyl C and pyridine C4- Pyridine H5 to C3, C4, and C6- Pyridine H6 to C2, C4, and C5 |

| NOESY | ¹H-¹H through-space correlations | - Isopropyl CH to pyridine H5- Protons on adjacent substituents |

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a powerful and highly sensitive technique for the analysis of 3-Fluoro-4-isopropylpicolinic acid. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it easy to detect. wikipedia.orgwhiterose.ac.uk

The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable information about the substitution pattern on the pyridine ring. libretexts.org For a fluorine atom at the 3-position of a pyridine ring, the chemical shift is expected to be in a characteristic range. Furthermore, spin-spin coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei provides additional structural information. wikipedia.org The magnitude of these coupling constants can help to confirm the position of the fluorine atom on the aromatic ring.

| Parameter | Typical Range for Aryl Fluorides | Information Gained for 3-Fluoro-4-isopropylpicolinic Acid |

| ¹⁹F Chemical Shift (δ) | -100 to -150 ppm (relative to CFCl₃) | Confirms the electronic environment of the fluorine atom on the pyridine ring. |

| ³J(¹⁹F-¹H) Coupling | 5 - 10 Hz | Confirms the through-bond proximity of the fluorine atom to the proton at the 2 or 4 position. |

| ⁴J(¹⁹F-¹H) Coupling | 1 - 3 Hz | Confirms the through-bond proximity of the fluorine atom to protons at the 5 or 6 position. |

| ¹J(¹⁹F-¹³C) Coupling | 240 - 260 Hz | Confirms the direct attachment of the fluorine atom to the C3 carbon. |

| ²J(¹⁹F-¹³C) Coupling | 20 - 30 Hz | Confirms the proximity of the fluorine atom to the C2 and C4 carbons. |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-resolution mass spectrometry is a critical technique for determining the precise elemental composition of 3-Fluoro-4-isopropylpicolinic acid. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 parts per million), it is possible to deduce a unique elemental formula. nih.gov

For 3-Fluoro-4-isopropylpicolinic acid (C₉H₁₀FNO₂), the expected exact mass of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) can be calculated. The experimentally determined mass from HRMS is then compared to the theoretical mass to confirm the elemental formula. This technique is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental compositions.

| Ion | Theoretical Exact Mass (m/z) | Experimentally Observed Mass (m/z) | Mass Accuracy (ppm) |

| [C₉H₁₀FNO₂ + H]⁺ | 184.0768 | (Example: 184.0771) | (Example: 1.6) |

| [C₉H₁₀FNO₂ + Na]⁺ | 206.0588 | (Example: 206.0590) | (Example: 1.0) |

Single-Crystal X-ray Diffraction Analysis of 3-Fluoro-4-isopropylpicolinic Acid and its Derivatives

To perform this analysis, a high-quality single crystal of 3-Fluoro-4-isopropylpicolinic acid or a suitable derivative is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed. The data is then used to generate an electron density map, from which the positions of the individual atoms can be determined. This allows for the complete and unambiguous assignment of the molecular structure, including the relative stereochemistry if chiral centers are present.

| Crystallographic Parameter | Typical Information Obtained |

| Crystal System and Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |

| Bond Lengths (Å) | Provides precise distances between bonded atoms. |

| Bond Angles (°) | Provides precise angles between bonded atoms. |

| Torsion Angles (°) | Describes the conformation of the molecule. |

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Determination

Since 3-Fluoro-4-isopropylpicolinic acid can exist as enantiomers if a chiral center is introduced, for instance, through derivatization or in more complex derivatives, the determination of enantiomeric purity is crucial. Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful technique for separating and quantifying enantiomers. nih.gov

This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. chromatographyonline.com By comparing the chromatogram of a sample to that of a racemic standard, the enantiomeric excess (ee) can be determined. The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation.

In addition to chiral chromatography, spectroscopic methods such as vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) can be used to determine the absolute configuration of the enantiomers. These techniques measure the differential absorption of left and right circularly polarized light and can provide a unique spectroscopic fingerprint for each enantiomer.

| Analytical Technique | Principle | Information Provided |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of enantiomers, determination of enantiomeric excess (ee). |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Determination of the absolute configuration of chiral molecules in solution. |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized ultraviolet-visible light. | Determination of the absolute configuration and conformation of chiral molecules. |

Future Directions and Emerging Research Avenues for 3 Fluoro 4 Isopropylpicolinic Acid

Development of More Sustainable Synthetic Routes

The future synthesis of 3-Fluoro-4-isopropylpicolinic acid will likely prioritize green chemistry principles to minimize environmental impact and enhance efficiency. Current synthetic strategies for analogous fluorinated pyridines often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research is anticipated to focus on the following areas:

Late-Stage C-H Fluorination: A paradigm shift from traditional methods would be the development of late-stage C-H fluorination techniques. This would allow for the direct introduction of the fluorine atom onto a pre-functionalized 4-isopropylpicolinic acid scaffold, significantly shortening the synthetic sequence.

Flow Chemistry: The adoption of continuous flow reactors can offer superior control over reaction parameters, such as temperature and mixing, leading to higher yields and purity. This technology is particularly advantageous for managing exothermic fluorination reactions safely and efficiently.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled chemo-, regio-, and stereoselectivity under mild, aqueous conditions, representing a significant leap towards a truly sustainable manufacturing process.

Exploration of Novel Reactivity Pathways

The interplay between the fluorine atom, the isopropyl group, and the carboxylic acid function on the pyridine (B92270) ring opens up a rich landscape for exploring novel chemical transformations. Future investigations will likely delve into:

Organometallic Cross-Coupling Reactions: The fluorine substituent can influence the electronic properties of the pyridine ring, potentially enabling novel cross-coupling reactions. Research into palladium, nickel, or copper-catalyzed reactions could uncover new ways to functionalize the pyridine core, leading to a diverse library of derivatives. A method for the preparation of flurbiprofen, for instance, involves a coupling reaction catalyzed by palladium on carbon. google.com

Photoredox Catalysis: The use of visible light-driven photoredox catalysis could unlock new reactivity patterns, such as radical-based transformations, allowing for the introduction of complex molecular fragments under exceptionally mild conditions.

Directed Ortho-Metalation (DoM): The carboxylic acid group could serve as a directing group for ortho-metalation, enabling the selective functionalization of the C5 position of the pyridine ring, a strategy that would be challenging to achieve through conventional means.

Advanced Computational Predictions for Uncharted Derivatizations

The rational design of novel 3-Fluoro-4-isopropylpicolinic acid derivatives with tailored properties will be heavily reliant on advanced computational modeling. Quantum mechanical calculations and machine learning algorithms can provide deep insights into:

Structure-Property Relationships: Density Functional Theory (DFT) calculations can predict how modifications to the molecular structure will affect its electronic properties, reactivity, and interaction with biological targets or material interfaces.

Reaction Mechanism Elucidation: Computational studies can be employed to model potential reaction pathways, identify transition states, and predict reaction outcomes, thereby guiding experimental efforts towards the most promising synthetic routes.

Virtual Screening: For applications in drug discovery, computational docking and molecular dynamics simulations can be used to screen virtual libraries of derivatives against specific protein targets, prioritizing the synthesis of compounds with the highest predicted affinity and efficacy.

Integration into New Chemical Technologies

The unique structural features of 3-Fluoro-4-isopropylpicolinic acid make it an attractive candidate for incorporation into a range of new chemical technologies. Emerging research could focus on:

Fluorine-18 (B77423) Radiolabeling for PET Imaging: The development of methods for the efficient incorporation of the fluorine-18 radioisotope would enable the use of 3-Fluoro-4-isopropylpicolinic acid derivatives as novel positron emission tomography (PET) imaging agents for diagnostic purposes. The synthesis of [¹⁸F]3-fluoro-4-aminopyridine has been explored for imaging demyelination. nih.gov

Functional Organic Materials: The picolinic acid moiety is an excellent ligand for metal ions. This opens the door to the design and synthesis of novel metal-organic frameworks (MOFs) and coordination polymers with potential applications in gas storage, catalysis, and sensing.

Advanced Agrochemicals: The pyridine core is a common feature in many successful herbicides and pesticides. The specific substitution pattern of 3-Fluoro-4-isopropylpicolinic acid could lead to the discovery of new agrochemicals with improved potency and selectivity.

Addressing Synthetic and Methodological Challenges

Despite its potential, the synthesis and manipulation of 3-Fluoro-4-isopropylpicolinic acid are not without their challenges. Future research must address:

Regioselective Synthesis: Achieving the desired 3-fluoro-4-isopropyl substitution pattern on the picolinic acid framework in a controlled and high-yielding manner remains a significant synthetic hurdle.

Handling of Fluorinating Reagents: Many fluorinating agents are hazardous and require specialized handling techniques. The development of safer and more user-friendly fluorination protocols is a critical area of research.

Purification and Characterization: The purification of fluorinated organic compounds can be challenging due to their unique physical properties. The development of robust analytical methods for the characterization of 3-Fluoro-4-isopropylpicolinic acid and its derivatives will be essential for advancing research in this area. The synthesis of related compounds like 3-fluoro-4-nitrobenzoic acid often involves multi-step procedures followed by purification to obtain the final product. chemicalbook.comchemicalbook.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.